

The Enigmatic Presence of 23:0 Phosphatidylcholine in Nature: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 23:0 PC

Cat. No.: B039435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are ubiquitous and abundant phospholipids in eukaryotic cell membranes, playing critical roles in membrane structure, signaling, and metabolism.[\[1\]](#)[\[2\]](#) They are characterized by a choline headgroup, a glycerol backbone, and two fatty acid chains. While PCs containing even-numbered fatty acid chains are prevalent, the natural occurrence of their odd-chain counterparts, particularly the very-long-chain 23:0 phosphatidylcholine (PC), remains a subject of specialized investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of **23:0 PC**, with a focus on quantitative data, experimental methodologies, and potential biological significance.

Natural Occurrence of 23:0 Phosphatidylcholine

The presence of 23:0 phosphatidylcholine in biological systems is exceedingly rare. Its constituent fatty acid, tricosanoic acid (23:0), is an odd-chain saturated fatty acid found in trace amounts in various organisms. While odd-chain fatty acids are generally less abundant than even-chain fatty acids in terrestrial organisms, they are more commonly observed in marine life.[\[3\]](#)

Recent lipidomic studies have begun to shed light on the presence of 23:0 fatty acids within the phospholipid profiles of certain marine invertebrates. Notably, research on the sea cucumber *Apostichopus japonicus* has identified the presence of 23:0 and 23:1 fatty acids within its phosphatidylinositol (PI) fraction. Furthermore, a broader study of marine invertebrates has revealed the existence of odd-chain fatty acids, ranging from C17 to C23, in phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylinositol (PI). In these studies, the highest proportions of these odd-chain fatty acids were found in PS and PI.

The detection of a triacylglycerol containing a 23:0 fatty acid, TG(22:1/18:2/23:0), in the shrimp *Litopenaeus vannamei* during low-temperature storage further supports the existence of this very-long-chain odd-chain fatty acid in marine ecosystems.

Despite these findings, direct quantitative data for naturally occurring 23:0 phosphatidylcholine remains elusive in the current scientific literature. The frequent use of synthetic **23:0 PC** as an internal standard in lipidomic analyses underscores its presumed absence or extremely low abundance in the biological samples typically studied, such as human plasma and rat liver.^[4]
^[5]^[6]^[7]

Quantitative Data

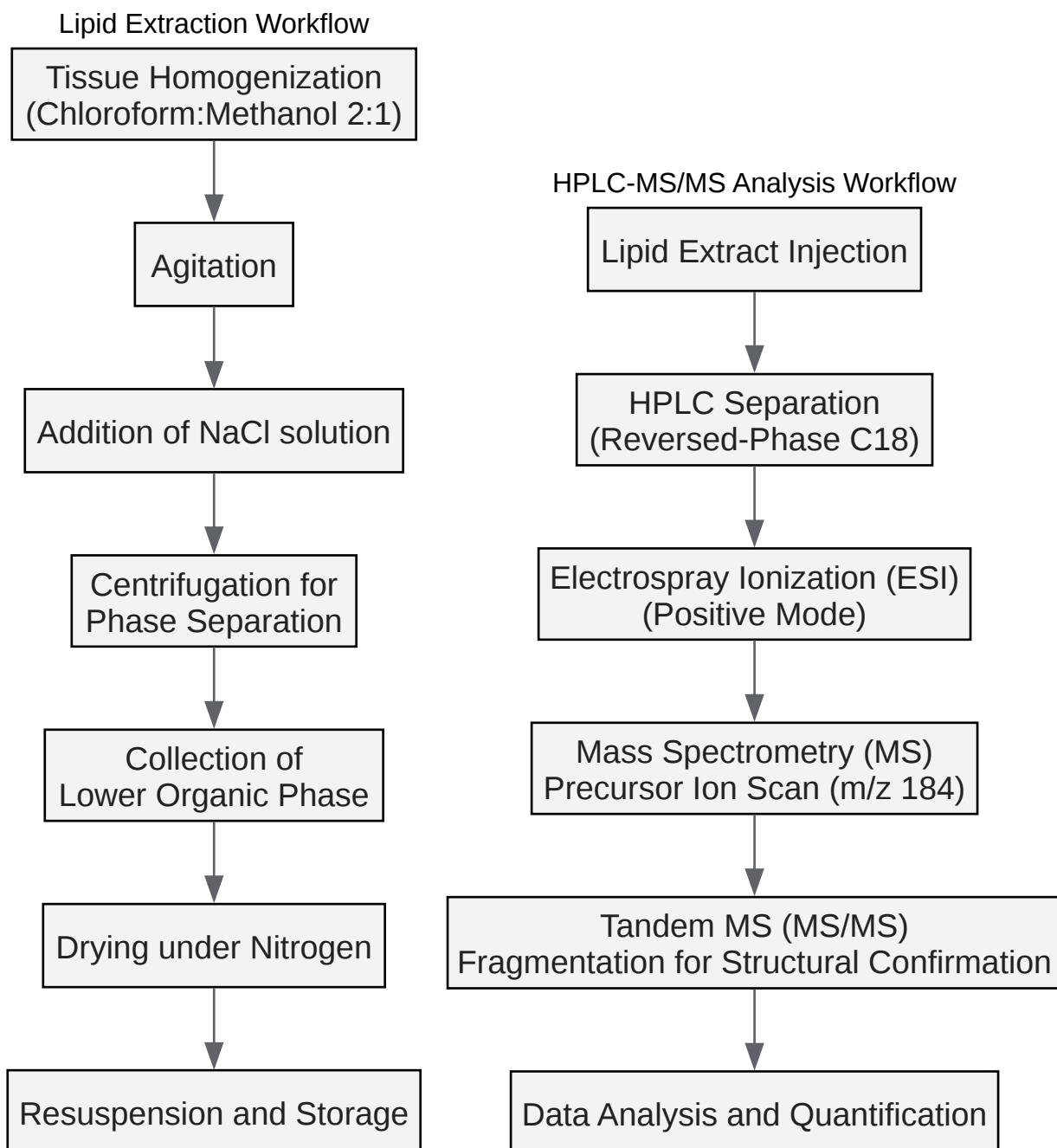
To date, there is no specific quantitative data available for the natural abundance of 23:0 phosphatidylcholine in any organism or tissue. However, the presence of the 23:0 fatty acid in other phospholipid classes in marine invertebrates has been documented, although not always quantified.

Organism	Tissue/Fraction	Phospholipid Class	23:0-Containing Species Detected	Quantitative Data	Reference
Apostichopus japonicus	Not specified	Phosphatidyl inositol (PI)	PI containing 23:0 and 23:1 fatty acids	Not provided	
Marine Invertebrates	Not specified	PC, PE, PS, PI	Phospholipids containing C17-C23 odd-chain fatty acids	Not provided	
Litopenaeus vannamei	Not specified	Triacylglycerol (TG)	TG(22:1/18:2/23:0)	Not provided	

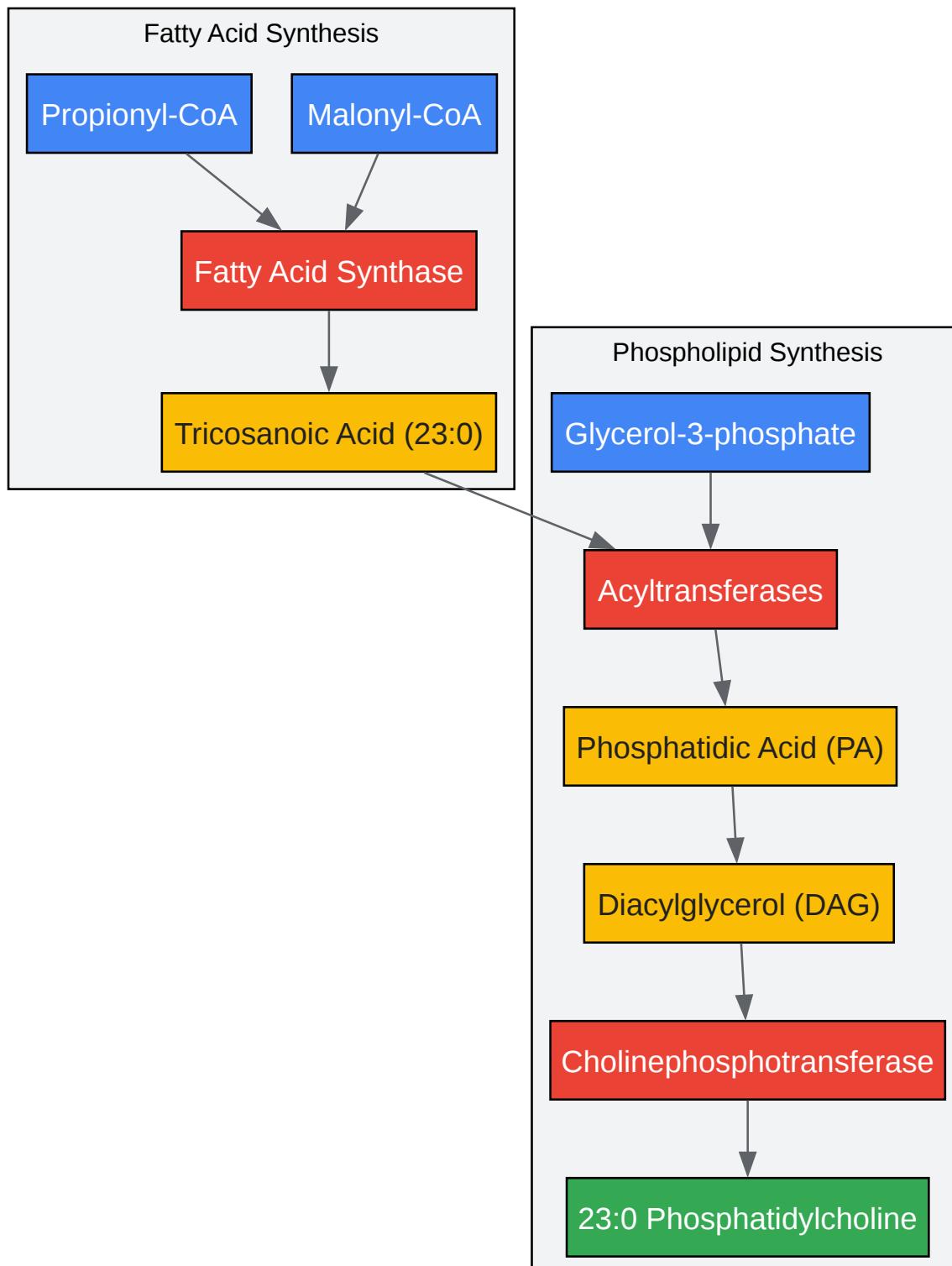
Table 1: Documented Presence of 23:0 Fatty Acid in Lipids of Marine Invertebrates

Experimental Protocols

The detection and quantification of rare lipid species like **23:0 PC** require highly sensitive and specific analytical techniques. The following section outlines a general workflow and key methodologies adapted from established lipidomics research.


Lipid Extraction

A robust lipid extraction method is crucial for the recovery of trace lipid species. The Folch method is a widely accepted standard procedure.


Protocol: Modified Folch Lipid Extraction

- Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v). For every 1 g of tissue, use 20 mL of the solvent mixture.
- Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature.
- Washing: Add 0.2 volumes of a 0.9% NaCl solution to the mixture.

- Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
- Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
- Drying: Dry the extracted lipid phase under a stream of nitrogen gas.
- Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) and store at -80°C until analysis.

Hypothesized Biosynthesis of 23:0 PC

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. globalseafood.org [globalseafood.org]
- 2. The Phospholipid Molecular Species Profile of *Apostichopus japonicus* Tissues Modifies through Exposure to n-3 Polyunsaturated Fatty Acid-Deficient Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Sea cucumber-derived compounds for treatment of dyslipidemia: A review [frontiersin.org]
- To cite this document: BenchChem. [The Enigmatic Presence of 23:0 Phosphatidylcholine in Nature: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039435#natural-occurrence-of-23-0-phosphatidylcholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com